![molecular formula C10H11NO4S B2735198 N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide CAS No. 2034339-05-2](/img/structure/B2735198.png)
N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide
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Overview
Description
Methanesulfonamide is an organosulfur compound with the formula CH3SO2NH2 . It is used in the synthesis of important organic reagents .
Synthesis Analysis
Methanesulfonamide can be prepared in the laboratory by reacting sulfonyl chlorides with an amine .Molecular Structure Analysis
The molecular formula of methanesulfonamide is CH5NO2S . It consists of a sulfonyl group (O=S=O) connected to an amine group (-NH2) .Chemical Reactions Analysis
Sulfonamides, including methanesulfonamide, can undergo a variety of acid-base reactions. The N-H bond can be deprotonated .Physical And Chemical Properties Analysis
Methanesulfonamide is typically crystalline . It has a density of 1.4±0.1 g/cm3 and a boiling point of 208.2±23.0 °C .Scientific Research Applications
- Sumatriptan : Derived from N-methyl methanesulfonamide, sumatriptan is a well-known medication used to treat migraines and cluster headaches. It acts as a selective serotonin receptor agonist, constricting blood vessels in the brain and relieving headache symptoms .
- Dofetilide : Another derivative, dofetilide, is an antiarrhythmic drug used to manage atrial fibrillation and atrial flutter. It blocks specific potassium channels, prolonging cardiac action potentials and preventing abnormal heart rhythms .
- N-(2-Methylthio-1-p-toluenesulfonyl)methanesulfonamide : This compound finds use as a versatile reagent in organic synthesis. It participates in various transformations, including sulfonamide formation and nucleophilic substitutions .
- Tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate : N-methyl methanesulfonamide contributes to the synthesis of this carbamate, which serves as a protecting group for amines and participates in peptide synthesis .
- N-methyl methanesulfonamide acts as a nitrogen source in the conversion of carboxylic acids to their corresponding nitriles. This transformation is valuable in synthetic chemistry and pharmaceutical research .
- E-4031 : A derivative of N-methyl methanesulfonamide, E-4031, is a potent blocker of the rapid component of the delayed rectifier potassium current (I_Kr). Researchers use it to study cardiac ion channels and their role in arrhythmias .
- The bifuran moiety in N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide contributes to its photophysical properties. Researchers explore its luminescent behavior and potential applications in optoelectronic devices .
- Researchers investigate the use of N-methyl methanesulfonamide derivatives as biological probes. These compounds can selectively bind to specific targets, aiding in cellular imaging and understanding biological processes .
Medicinal Chemistry and Drug Development
Organic Synthesis and Reagents
Conversion of Carboxylic Acids to Nitriles
Ion Channel Modulation and Electrophysiology
Photophysical Studies and Luminescent Materials
Biological Probes and Imaging Agents
Safety and Hazards
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-16(12,13)11-7-8-4-5-10(15-8)9-3-2-6-14-9/h2-6,11H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBRBSPUBWNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide |
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